molecular formula C16H15NO5 B3338016 Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate CAS No. 832740-32-6

Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate

Cat. No.: B3338016
CAS No.: 832740-32-6
M. Wt: 301.29 g/mol
InChI Key: OJTRCSXRSIBJPY-UHFFFAOYSA-N
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Description

Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate is a useful research compound. Its molecular formula is C16H15NO5 and its molecular weight is 301.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-11-9-14(7-8-15(11)17(19)20)22-10-12-3-5-13(6-4-12)16(18)21-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTRCSXRSIBJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate is an aromatic ether derivative incorporating a nitro group, a structural motif of significant interest in medicinal chemistry and materials science. The presence of the nitroaromatic moiety suggests potential utility as a bioreductive prodrug, particularly for targeting hypoxic environments characteristic of solid tumors.[1][2] This guide provides a comprehensive overview of the chemical structure, a detailed synthetic protocol based on established organic chemistry principles, and a discussion of its potential scientific applications, aimed at researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The chemical structure of Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate is characterized by a central ether linkage connecting a 3-methyl-4-nitrophenol moiety to a methyl 4-(hydroxymethyl)benzoate backbone.

Caption: Chemical structure of Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₅NO₅Calculated
Molecular Weight301.29 g/mol Calculated
LogP~3.5Predicted
Hydrogen Bond Donors0Calculated
Hydrogen Bond Acceptors5Calculated
Molar Refractivity~79.5 cm³Predicted

Note: These properties are predicted based on the chemical structure and have not been experimentally determined.

Synthesis Methodology: The Williamson Ether Synthesis

The most logical and efficient synthetic route to Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate is the Williamson ether synthesis.[3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 3-methyl-4-nitrophenol will act as the nucleophile, attacking the electrophilic carbon of methyl 4-(bromomethyl)benzoate.

Rationale for Synthetic Strategy

The Williamson ether synthesis is a robust and versatile method for preparing ethers.[4][6] The choice of a primary alkyl halide (methyl 4-(bromomethyl)benzoate) is crucial as it favors the desired S(_N)2 mechanism and minimizes the competing E2 elimination reaction that can occur with secondary or tertiary halides.[3][4] The phenoxide is readily formed by deprotonating the phenolic hydroxyl group with a suitable base.

Caption: Proposed synthetic workflow for Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate.

Detailed Experimental Protocol

Materials:

  • 3-Methyl-4-nitrophenol

  • Methyl 4-(bromomethyl)benzoate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-4-nitrophenol (1.0 eq), methyl 4-(bromomethyl)benzoate (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone (100 mL) to the flask.

  • Reaction: Stir the mixture at room temperature for 15 minutes, then heat to reflux. Maintain reflux for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons of the benzoate ring (~7.5-8.1 ppm).- Aromatic protons of the nitrophenol ring (~7.0-7.9 ppm).- Methylene protons (-O-CH₂-Ar) as a singlet (~5.2 ppm).- Methyl ester protons (-COOCH₃) as a singlet (~3.9 ppm).- Methyl protons on the nitrophenol ring (-CH₃) as a singlet (~2.4 ppm).
¹³C NMR - Carbonyl carbon of the ester (~166 ppm).- Aromatic carbons (~110-160 ppm).- Methylene carbon (-O-CH₂-Ar) (~70 ppm).- Methyl ester carbon (-COOCH₃) (~52 ppm).- Methyl carbon on the nitrophenol ring (-CH₃) (~16 ppm).
FT-IR (cm⁻¹) - C=O stretch of the ester (~1720 cm⁻¹).- Asymmetric and symmetric NO₂ stretches (~1520 and 1340 cm⁻¹).- C-O-C ether stretches (~1250 and 1050 cm⁻¹).- Aromatic C-H stretches (~3000-3100 cm⁻¹).
Mass Spec (ESI+) Expected [M+H]⁺ at m/z 302.10.

Potential Applications in Drug Development and Research

The chemical structure of Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate suggests several promising avenues for research and development, particularly in oncology.

Hypoxia-Activated Prodrugs

Nitroaromatic compounds are well-established as bioreductive prodrugs.[1][2] The low-oxygen environment (hypoxia) characteristic of solid tumors provides a unique setting for the selective activation of these compounds.[2] Endogenous nitroreductase enzymes can reduce the nitro group to cytotoxic species, leading to targeted cell death in the tumor while sparing healthy, well-oxygenated tissues.[1][2]

Caption: Conceptual pathway for the bioactivation of the title compound in a hypoxic tumor environment.

Chemical Probe for Hypoxia Imaging

In addition to therapeutic applications, nitroaromatic compounds can be engineered as fluorescent probes for imaging hypoxic regions in tumors.[2] Upon reduction of the nitro group, a change in fluorescence can be observed, allowing for the non-invasive visualization of tumor hypoxia.

Conclusion

Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate represents a molecule of significant interest for researchers in medicinal chemistry and drug discovery. Its synthesis via the reliable Williamson ether synthesis is straightforward, and its structural features, particularly the nitroaromatic moiety, point towards potential applications as a hypoxia-activated prodrug or an imaging agent. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 10.6: Williamson Ether Synthesis. [Link]

  • SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]

Sources

Strategic Utilization of 3-Methyl-4-Nitrophenol Benzyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-4-nitrophenol (PNMC) is a critical degradation product of the organophosphorus insecticide Fenitrothion and a potent anti-androgenic agent. However, its utility in drug discovery is often limited by its high polarity and oxidative susceptibility. The benzyl ether derivative (4-(benzyloxy)-2-methyl-1-nitrobenzene) represents a strategic "masked" scaffold.

This guide details the technical applications of this derivative, moving beyond simple protection strategies to its role in Structure-Activity Relationship (SAR) probing , metabolite quantification , and heterocyclic synthesis . We provide optimized protocols for its synthesis and deployment in high-value research workflows.

Part 1: Synthetic Utility & Protection Strategy

The conversion of 3-methyl-4-nitrophenol to its benzyl ether is not merely a protection step; it is a solubility and reactivity modulation strategy. The benzyl group renders the molecule lipophilic, allowing for homogenous catalysis in non-polar solvents, which is difficult with the free phenol.

Chemoselectivity and Stability

The benzyl ether moiety offers orthogonal stability compared to ester or silyl protecting groups. It is stable against:

  • Basic hydrolysis: Essential for subsequent nucleophilic aromatic substitutions (

    
    ).
    
  • Oxidative conditions: Allows for oxidation of the methyl group to a benzoic acid derivative without affecting the phenol.

  • Reduction: Can be selectively cleaved via hydrogenolysis (

    
    ) or retained during nitro-group reduction using specific catalysts (
    
    
    
    or
    
    
    ).
Optimized Synthesis Protocol (Williamson Etherification)

Note: This protocol avoids the common issue of O- vs C-alkylation competition by strictly controlling solvent polarity.

Reagents:

  • Substrate: 3-Methyl-4-nitrophenol (CAS: 2581-34-2)[1][2][3]

  • Reagent: Benzyl bromide (1.1 equiv)

  • Base: Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMF (Anhydrous)

  • Catalyst: TBAI (Tetrabutylammonium iodide, 5 mol%) - Critical for rate acceleration.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 3-methyl-4-nitrophenol in 15 mL anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     and stir at RT for 30 mins. The solution will turn bright yellow/orange (phenolate formation).
    
  • Alkylation: Add TBAI followed by dropwise addition of benzyl bromide.

  • Heating: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting material (

    
    ) should disappear, replaced by the ether (
    
    
    
    ).
  • Workup: Pour into ice water. The product precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol.

Part 2: Medicinal Chemistry Applications[3]

Neurotrophic Factor Mimetics

Research indicates that lipophilic derivatives of nitrophenols can mimic the activity of neurotrophic factors (like NGF) or act as enhancers. The benzyl ether derivative serves as a probe for hydrophobic pockets in receptor binding assays.

  • Mechanism: The benzyl group mimics the phenylalanine side chain found in many peptide ligands.

  • Application: Used to synthesize 4-(benzyloxy)-2-methylaniline, which is then coupled with amino acids to form non-peptide neurotrophic agents.

Anti-Androgenic Activity Modulation

The parent molecule (PNMC) is a known anti-androgen.[4] By capping the hydroxyl group with a benzyl ether, researchers can:

  • Block Metabolic Conjugation: Prevent rapid glucuronidation during in vivo assays.

  • Prodrug Design: The benzyl ether acts as a slow-release mechanism if metabolic oxidation (P450) occurs at the benzylic carbon.

Precursor for Indole Synthesis

The benzyl ether is a vital intermediate for synthesizing substituted indoles via the Leimgruber-Batcho or Reissert synthesis.

  • Workflow: The methyl group of 4-(benzyloxy)-2-methyl-1-nitrobenzene is acidic enough (due to the ortho-nitro group) to react with DMF-DMA, forming an enamine. Reduction then yields the indole, with the oxygen protected throughout.

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the divergent utility of the benzyl ether scaffold, contrasting the "Free Phenol" limitations with the "Protected Ether" opportunities.

G Start 3-Methyl-4-nitrophenol (PNMC) Ether Benzyl Ether Derivative (Lipophilic Scaffold) Start->Ether BnBr, K2CO3 (Protection) Aniline 4-(Benzyloxy)-2-methylaniline (Amine Precursor) Ether->Aniline Fe/AcOH or SnCl2 (Selective Reduction) Indole 5-Benzyloxyindole (Via Leimgruber-Batcho) Ether->Indole 1. DMF-DMA 2. H2/Pd-C Standard GC-MS Internal Standard (Env. Analysis) Ether->Standard Analytical Derivatization Drug Drug Aniline->Drug Neurotrophic Mimetics

Figure 1: Divergent synthetic pathways originating from the 3-methyl-4-nitrophenol benzyl ether scaffold. Note the bifurcation into heterocyclic synthesis (Indoles) and aniline precursors.

Part 4: Analytical Applications (Environmental Toxicology)

In environmental science, 3-methyl-4-nitrophenol is monitored to track Fenitrothion contamination. However, the free phenol tails badly in Gas Chromatography (GC) due to hydrogen bonding.

Derivatization Standard

The benzyl ether derivative is used as a stable external standard for quantifying PNMC.

  • Why Benzyl? Unlike silyl ethers (TMS), benzyl ethers do not hydrolyze in moisture-rich environmental extracts.

  • Protocol: Soil samples containing PNMC are treated with benzyl bromide/phase transfer catalyst in situ. The resulting benzyl ether is extracted into hexane and injected into GC-MS.

Data Comparison: Protecting Group Stability

The following table highlights why the benzyl ether is preferred over other derivatives for long-term storage or multi-step synthesis.

Protecting GroupStability (Acid)Stability (Base)Stability (Reduction)Primary Utility
Benzyl Ether High (pH 1-12)Excellent Low (Cleaved by H2)Multi-step synthesis, SAR probes
Acetyl EsterModeratePoor (Hydrolyzes)ModerateShort-term protection
TMS EtherPoor (Hydrolyzes)ModerateHighGC-MS (Immediate analysis)
Methyl EtherExcellentExcellentExcellentPermanent blocking (Hard to remove)

Part 5: References

  • OECD SIDS. (1994).[2] 3-Methyl-4-nitrophenol: SIDS Initial Assessment Report. UNEP Publications. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 3-Methyl-4-nitrophenol Compound Summary. Retrieved from [Link]

  • Frontiers in Microbiology. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Benzyl Ethers: Protecting Groups and Synthesis. Retrieved from [Link]

Sources

Methodological & Application

Catalytic reduction of nitro group in Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Selective Catalytic Reduction of Nitro Groups in Benzoate-Ether Derivatives

Executive Summary

This guide details the chemo-selective catalytic reduction of the nitro group in Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate to its corresponding aniline.

The Core Challenge: This substrate presents a classic "competing functionality" problem. While reducing the nitro group (


), the chemist must rigorously avoid:
  • Hydrogenolysis of the Benzylic Ether: The molecule contains a

    
     bond benzylic to the benzoate ring. Standard Palladium (Pd/C) hydrogenation conditions frequently cleave this bond, destroying the molecular scaffold.
    
  • Transesterification/Hydrolysis: The methyl ester is sensitive to strong aqueous bases or nucleophilic solvents (e.g., amines) at high temperatures.

Recommended Strategy: This protocol prioritizes Platinum on Carbon (Pt/C) or Vanadium-doped catalysts over standard Pd/C to suppress hydrogenolysis, ensuring >98% selectivity for the amine.

Chemical Strategy & Mechanistic Insight

To design a self-validating protocol, one must understand the competing kinetic pathways.

The Competing Pathways

In a heterogeneous catalytic system, the nitro group and the benzylic ether compete for active sites on the metal surface.

  • Pathway A (Desired): Nitro reduction proceeds via the nitroso (

    
    ) and hydroxylamine (
    
    
    
    ) intermediates to the amine (
    
    
    ).
  • Pathway B (Undesired): Hydrogenolysis involves the oxidative addition of the benzylic

    
     bond to the metal, followed by reductive elimination, cleaving the molecule into a methyl-benzoate fragment and a phenol.
    

Expert Insight: Palladium (Pd) has a high affinity for benzylic


 bond insertion. Platinum (Pt), however, exhibits high activity for nitro reduction but significantly lower activity for hydrogenolysis. Therefore, switching the metal center is the most robust control parameter.
Pathway Visualization

ReactionPathways cluster_legend Catalyst Selectivity Start Substrate: Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate Nitroso Intermediate: Nitroso / Hydroxylamine Start->Nitroso H2 adsorption SideProd IMPURITY: Cleaved Ether (Methyl 4-methylbenzoate + Aminophenol) Start->SideProd Direct Cleavage Target TARGET PRODUCT: Aniline Derivative (Intact Ether) Nitroso->Target Reduction (Pt/C) Nitroso->SideProd Hydrogenolysis (Pd/C risk) key Pd/C: High Risk of Red Pathway Pt/C: Favors Green Pathway

Figure 1: Kinetic pathways showing the competition between desired nitro reduction (Green) and undesired ether cleavage (Red).

Experimental Protocols

Protocol A: Sulfided Platinum Hydrogenation (The Gold Standard)

Best for: High-value intermediates requiring maximum yield and minimal purification.

Reagents:

  • Substrate: 10.0 g (33.2 mmol)

  • Catalyst: 5% Pt/C (sulfided) or 5% Pt/C (0.5 g, 5 wt% loading). Note: Sulfided catalysts further poison hydrogenolysis sites.

  • Solvent: Tetrahydrofuran (THF) / Methanol (1:1 v/v) (100 mL).

  • Hydrogen Source:

    
     gas (balloon or low pressure).
    

Step-by-Step Workflow:

  • Inerting: Charge the reaction vessel (autoclave or round-bottom flask) with the substrate and solvent. Degas by bubbling Nitrogen (

    
    ) for 10 minutes.
    
  • Catalyst Addition: STOP STIRRING. Carefully add the Pt/C catalyst under a gentle

    
     stream. Safety: Dry catalyst can ignite solvent vapors. Always add to wet solution or use water-wet catalyst.
    
  • Purge: Seal the vessel. Purge with

    
     (3x), then with 
    
    
    
    (3x).
  • Reaction: Pressurize to 1–3 bar (or use a balloon) of

    
    . Stir vigorously (800+ RPM) at 25°C .
    
    • Critical Control Point: Do not heat above 35°C. Higher temperatures exponentially increase the rate of ether cleavage.

  • Monitoring: Check by HPLC/TLC every 60 minutes. Look for the disappearance of the nitro peak.

  • Termination: Once conversion is >99%, stop stirring immediately. Purge with

    
    .
    
  • Filtration: Filter through a Celite pad to remove catalyst.[1] Wash the pad with THF.

  • Isolation: Concentrate the filtrate under reduced pressure (

    
    °C) to yield the crude amine.
    
Protocol B: Catalytic Transfer Hydrogenation (Scalable Alternative)

Best for: Labs lacking high-pressure equipment or for safer scale-up.

Reagents:

  • Substrate: 10.0 g

  • Catalyst: 10% Pd/C (0.3 g) Note: Pd is acceptable here because the H-donor kinetics favor nitro reduction over hydrogenolysis.

  • Hydrogen Donor: Ammonium Formate (5.0 eq) or Hydrazine Hydrate (3.0 eq).

  • Solvent: Methanol (100 mL).

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate in Methanol.

  • Catalyst Charge: Add Pd/C under

    
     blanket.
    
  • Donor Addition: Add Ammonium Formate in one portion.

  • Activation: Warm the mixture to 30–40°C . Evolution of

    
     gas will occur (ensure venting).
    
  • Completion: Reaction is typically fast (1–3 hours).[1]

  • Workup: Filter catalyst. Remove solvent.[2] Wash the residue with water (to remove excess ammonium salts) and extract with Ethyl Acetate.

Process Analytical Technology (PAT) & Validation

Trust but verify. Use these parameters to validate the reaction endpoint.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

Data Interpretation Table:

ComponentApprox. Retention Time (Relative)Spectral Characteristic
Starting Material (Nitro) 1.00 (Reference)Strong UV, no fluorescence.
Product (Aniline) 0.60 – 0.70Shift to lower RT due to polarity (

). Potential fluorescence.
Impurity (Cleaved Phenol) 0.40 – 0.50Distinct peak, matches 3-methyl-4-aminophenol.
Impurity (Benzoate) 0.80 – 0.90Matches Methyl 4-methylbenzoate.

Workflow Visualization

Workflow cluster_setup Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Isolation Step1 Dissolve Substrate (THF/MeOH) Step2 Inert System (N2) Add Catalyst (Pt/C) Step1->Step2 Step3 Introduce H2 (1-3 bar, 25°C) Step2->Step3 Step4 Monitor (HPLC) Check for Ether Cleavage Step3->Step4 Step4->Step3 Incomplete Step5 Filter (Celite) Remove Catalyst Step4->Step5 >99% Conversion Step6 Evaporate Solvent Yield Crude Amine Step5->Step6

Figure 2: Operational workflow for the batch hydrogenation process.

Troubleshooting & Safety

  • Issue: Ether Cleavage Observed.

    • Root Cause:[3][4] Catalyst too active or Temp too high.

    • Fix: Switch to Sulfided Pt/C. Add 0.1 eq of Diphenylsulfide (catalyst poison). Lower temperature to 10°C.

  • Issue: Incomplete Reduction.

    • Root Cause:[3][4] Poisoning of catalyst by amine product.

    • Fix: Increase pressure to 5 bar. Add 1% Acetic Acid to protonate the amine (preventing catalyst binding).

  • Safety Warning:

    • Pyrophoricity: Dry Pd/C and Pt/C can ignite in air, especially in the presence of methanol vapors. Always keep catalyst wet.

    • Pressure: Ensure autoclave is rated for the pressure used.

References

  • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003, pp. 45–69. Link

  • Rylander, P. N.Hydrogenation Methods. Academic Press, 1985. (Seminal text on catalyst selection for chemo-selectivity).
  • Studer, M., et al. "Chemoselective Hydrogenation of Nitro Compounds with Supported Noble Metals." Topics in Catalysis, vol. 53, 2010, pp. 1114–1120. Link

  • Ram, S., and Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions." Synthesis, vol. 1988, no. 01, 1988, pp. 91-95. Link

  • BenchChem Technical Support. "Selective Reduction of Nitro Groups Troubleshooting Guide." BenchChem, 2025.[1] Link

Sources

Application Note: Hydrolysis of Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate

[1]

Introduction & Structural Analysis[1]

This application note details the optimized conditions for the hydrolysis of Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate to its corresponding carboxylic acid, 4-[(3-methyl-4-nitrophenoxy)methyl]benzoic acid . This transformation is a critical step in the synthesis of PPAR agonists (e.g., structural analogs of farglitazar) and other metabolic disease therapeutics.

Chemoselectivity Challenges

The substrate contains three distinct functional motifs that dictate the reaction conditions:

  • Methyl Ester (Target): Susceptible to standard nucleophilic acyl substitution.

  • Nitroaryl Ether: The 3-methyl-4-nitrophenoxy moiety is electron-deficient.[1] While generally stable to base, harsh conditions (high T, strong nucleophiles) could theoretically risk SNAr displacement of the phenoxy group or degradation of the nitro group.

  • Benzylic Ether Linkage: Stable to basic hydrolysis but sensitive to strong acids and hydrogenolysis.

Strategic Decision: To ensure maximum purity and yield, we utilize a mild alkaline saponification (LiOH/THF/H₂O) as the primary protocol. This avoids the harsh thermal conditions of refluxing hydroxide which might degrade the nitro-aromatic system.

Mechanistic Insight (BAC2 Pathway)

The reaction proceeds via the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism.[1] The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.[2]

Reaction Mechanism Diagram

HydrolysisMechanismStartMethyl Ester(Substrate)TS1TetrahedralIntermediateStart->TS1Nucleophilic AttackElimElimination ofMethoxideTS1->ElimCollapseSaltCarboxylate Salt(R-COO⁻ Na⁺)Elim->SaltIrreversibleDeprotonationProductCarboxylic Acid(Final Product)Salt->ProductAcidification(pH 3-4)OHOH⁻ (Nucleophile)OH->TS1HplusH⁺ (Acid Workup)Hplus->Product

Caption: The BAC2 mechanism highlights the irreversible deprotonation step which drives the equilibrium forward, necessitating stoichiometric base consumption.

Experimental Protocols

Method A: Mild Hydrolysis (LiOH) – Recommended for Discovery Scale

This method utilizes Lithium Hydroxide (LiOH), which is more soluble in organic/aqueous mixtures than NaOH, allowing for a homogeneous reaction at lower temperatures.

Reagents:

  • Substrate: Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate (1.0 equiv)[1]

  • Base: LiOH·H₂O (3.0 equiv)

  • Solvent: THF : Water (3:1 v/v)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve the substrate (1.0 g, ~3.17 mmol) in THF (15 mL). Ensure complete dissolution.

  • Activation: Prepare a solution of LiOH·H₂O (399 mg, 9.5 mmol) in Water (5 mL).

  • Addition: Add the aqueous LiOH dropwise to the THF solution at Room Temperature (20–25°C). The solution may turn slightly yellow due to the nitro-phenoxide character, but deep red/brown indicates decomposition.

  • Reaction: Stir vigorously at Ambient Temperature for 4–6 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.6) should disappear, and the acid (Rf < 0.1) will remain at the baseline.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with water (20 mL).

    • Wash: Extract once with Diethyl Ether (10 mL) to remove unreacted neutral impurities (discard organic layer).

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1N HCl until pH reaches 3–4. A white to pale-yellow precipitate will form.[1]

    • Isolation: Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum at 45°C.

Method B: Scalable Hydrolysis (NaOH) – Recommended for >10g Scale

For larger batches, Sodium Hydroxide in Methanol is more cost-effective.[1]

Reagents:

  • Substrate (1.0 equiv)

  • NaOH (2.5 equiv, 2M aqueous solution)

  • Methanol (5 volumes relative to substrate mass)[3]

Protocol:

  • Suspend substrate in Methanol.[4]

  • Add 2M NaOH solution.[5]

  • Heat to 50°C (Do not reflux vigorously to protect the nitro group).

  • Monitor by HPLC. Reaction typically completes in 2 hours.

  • Distill off Methanol, dilute with water, and acidify with 2M HCl to precipitate the product.

Process Data & Specifications

ParameterMethod A (LiOH/THF)Method B (NaOH/MeOH)
Temperature 20–25°C50°C
Time 4–6 Hours1–2 Hours
Yield 92–96%88–93%
Purity (HPLC) >98%>97%
Color Off-white solidPale yellow solid
Risk Profile Low (Mild conditions)Moderate (Thermal stress)

Workflow Visualization

WorkflowStep1Dissolve Substrate(THF or MeOH)Step2Add Base Solution(LiOH or NaOH)Step1->Step2Step3Reaction Phase(RT to 50°C)Step2->Step3DecisionTLC/HPLC Check:SM Consumed?Step3->DecisionDecision->Step3No (Extend Time)Step4Evaporate Organic SolventDecision->Step4YesStep5Acidify Aqueous Phase(pH 3-4 with HCl)Step4->Step5Step6Filtration & DryingStep5->Step6

Caption: Operational workflow for the hydrolysis process, emphasizing the critical checkpoint before acidification.

Troubleshooting & Safety

  • Incomplete Reaction: If the ester persists after 6 hours in Method A, raise the temperature to 40°C. Do not exceed 60°C to prevent degradation of the nitro-ether linkage.

  • Emulsions: During the ether wash in Method A, if an emulsion forms, add a small amount of saturated brine.

  • Safety Note: Nitro-aromatics can be energetic.[1] While this specific intermediate is stable, avoid concentrating the reaction mixture to dryness while basic/heated. Always neutralize prior to final isolation.

References

  • Mechanism of Ester Hydrolysis: Ingold, C. K.[6] Structure and Mechanism in Organic Chemistry. Cornell University Press.[6]

  • LiOH Hydrolysis Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][7] (Standard deprotection of methyl esters).

  • Nitro-Benzoate Stability: Organic Syntheses, Coll. Vol. 4, p.715 (1963); Vol. 3, p.65 (1923). (Demonstrates stability of nitro-benzoates under basic hydrolysis).

  • Analogous PPAR Agonist Synthesis: Henke, B. R., et al. "N-(2-Benzoylphenyl)-L-tyrosine PPARgamma Agonists."[1] Journal of Medicinal Chemistry, 1998, 41(25), 5020-5036.[1] (Describes hydrolysis of similar phenoxy-methyl-benzoate esters).

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Methyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted Methyl 4-(bromomethyl)benzoate (MBMB) from reaction mixtures. CAS: 2417-72-3 Support Ticket ID: #MBMB-PUR-001 Status: Open

Executive Summary

Methyl 4-(bromomethyl)benzoate (MBMB) is a potent alkylating agent and lachrymator. It is frequently used in excess (1.2 – 1.5 equiv) to drive nucleophilic substitutions to completion. However, its high lipophilicity often causes it to co-elute with products (particularly ethers and esters) during silica chromatography.

This guide details three purification protocols ranging from high-throughput scavenging to traditional extraction, designed to eliminate MBMB without tedious chromatography.

Module 1: Solid-Phase Scavenging (The "Gold Standard")

Best for: High-value intermediates, parallel synthesis, or when the product is acid-sensitive. Principle: Use a polymer-supported nucleophile to covalently bind the excess electrophile (MBMB). The impurity becomes part of the solid phase and is removed via filtration.

Recommended Scavengers
Scavenger TypeFunctional GroupMechanismLoading (Typical)
PS-Thiophenol Thiol (-SH)

Displacement
1.0 - 1.5 mmol/g
PS-Trisamine Primary/Secondary Amine

Displacement
3.0 - 4.0 mmol/g
PS-Morpholine Secondary Amine

Displacement
2.5 - 3.5 mmol/g
Protocol: The "Catch and Filter" Workflow
  • Calculate Excess: Estimate the amount of unreacted MBMB (e.g., 0.2 mmol excess).

  • Stoichiometry: Add 3.0 equivalents of scavenger resin relative to the estimated excess MBMB.

  • Solvent Compatibility: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; Methanol and Water are poor).

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds the resin) at room temperature for 1–4 hours.

  • Validation (Self-Correcting Step): Spot the supernatant on a TLC plate alongside an MBMB standard. If the MBMB spot is visible, add 1 more equivalent of resin and agitate for 1 hour.

  • Filtration: Filter the mixture through a fritted funnel or cotton plug.

  • Rinse: Wash the resin with DCM to recover any entrained product.

  • Result: The filtrate contains your product; the MBMB is trapped on the beads.

ScavengingWorkflow start Crude Mixture (Product + Excess MBMB) resin Add PS-Thiophenol (3.0 equiv vs excess) start->resin agitate Agitate 2-4 hrs (DCM/THF) resin->agitate check TLC Check: Is MBMB gone? agitate->check filter Filter Resin check->filter Yes more Add +1 equiv Resin check->more No pure Filtrate: Pure Product filter->pure more->agitate

Figure 1: Logic flow for solid-phase scavenging of electrophilic impurities.

Module 2: Chemical Quenching (Liquid-Liquid Extraction)

Best for: Large-scale reactions (>10g) where resins are too expensive. Constraint: Your product must not be a basic amine (unless it is very lipophilic and you control pH precisely). Principle: React MBMB with a small, water-soluble amine (e.g., dimethylamine or morpholine) to form a highly polar ammonium salt. This salt is then washed away with water or dilute acid.

The "Amine Wash" Protocol
  • Quench: Add N,N-Dimethylamine (40% aq. solution or 2M in THF) to the reaction mixture. Use 2–5 equivalents relative to the excess MBMB.

  • React: Stir vigorously for 30–60 minutes at room temperature.

    • Chemistry: MBMB +

      
       (Water soluble).
      
  • Dilution: Dilute the organic layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash: Wash the organic layer with 1M HCl (2x).[1]

    • Why: This protonates the newly formed amine, ensuring it stays in the aqueous layer.

    • Safety Note: MBMB contains a methyl ester.[2][3] Avoid strong bases (NaOH) and prolonged heating to prevent hydrolysis of your product's ester group.

  • Brine Wash: Wash with saturated NaCl to remove residual water.

  • Dry & Concentrate: Dry over

    
     and evaporate.
    
Troubleshooting the Quench
  • Issue: Emulsions form during extraction.

  • Fix: The ammonium salt acts as a surfactant. Add a small amount of methanol to the biphasic mixture or filter through a pad of Celite before separation.

Module 3: Chromatography (When All Else Fails)

Best for: closely related impurities or when scavenging fails.[4] The Problem: MBMB is non-polar and often co-elutes with esters/ethers.

Visualization Strategy

MBMB is UV active but stains poorly with some dips.

  • Recommended Stain: KMnO4 (Oxidizes the benzylic position) or Iodine (General adsorption).

  • TLC Trick: Run the TLC in 100% Hexanes first. MBMB moves (Rf ~0.2-0.3), while most polar products stay at the baseline. This confirms the presence of MBMB before you commit to a full column.

Frequently Asked Questions (FAQ)

Q1: Can I use silica gel to scavenge MBMB?

  • A: No. Silica is slightly acidic but not nucleophilic enough to covalently bind benzyl bromides. However, "amine-functionalized silica" (commercially available) works exactly like the resins in Module 1.

Q2: My product is also an amine. Can I use the Acid Wash (Module 2)?

  • A: NO. The acid wash will protonate your product and extract it into the water layer along with the impurity.

  • Solution: Use Module 1 (PS-Thiophenol) . The thiol resin reacts specifically with the alkyl halide (MBMB) and will not bind to your amine product.

Q3: Is MBMB stable in water?

  • A: It hydrolyzes slowly to the benzyl alcohol. Do not rely on water washes alone to remove it; the hydrolysis is too slow (hours to days) at neutral pH to be an effective purification step.

References

  • Solid-Supported Scavenger Guides

    • Title: "Polymer-Supported Reagents and Scavengers in Synthesis"[5][6]

    • Source: Sigma-Aldrich / Merck
  • Purific

    • Title: "Strategies for the Removal of Benzyl Bromide Deriv
    • Source: ResearchG
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: "Methyl 4-(bromomethyl)
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • General Scavenging Methodology

    • Title: "Use of polymer supported reagents and scavengers in the synthesis of n
    • Source: Chemical Society Reviews
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Williamson Ether Synthesis of Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Williamson ether synthesis, with a specific focus on the preparation of benzoate esters. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this fundamental reaction. Here, we will move beyond rote procedural recitations to delve into the mechanistic underpinnings of common failures, providing you with the expert insights needed to diagnose and resolve issues leading to low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Williamson ether synthesis, and how does it apply to benzoates?

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] In the context of synthesizing benzoate ethers, the process involves two main conceptual steps:

  • Deprotonation: A phenol or a hydroxybenzoate is treated with a base to form a more nucleophilic phenoxide or benzoate anion.

  • Nucleophilic Attack: This anion then acts as a nucleophile, attacking the electrophilic carbon of a primary alkyl halide and displacing the halide leaving group to form the ether linkage.[1][2]

It is crucial to understand that for the synthesis of aryl ethers, such as benzoate ethers, the reaction should be designed with the aryloxide as the nucleophile and an alkyl halide as the electrophile, not the other way around.[4][5] Attempting the synthesis with an aryl halide and an alkoxide is generally unsuccessful due to the difficulty of performing an SN2 reaction on an sp²-hybridized carbon.[5]

Q2: Why is my Williamson ether synthesis of a benzoate resulting in a low yield?

Low yields are a frequent challenge and can stem from a variety of factors. The most common culprits include:

  • Incomplete Deprotonation: The selected base may not be sufficiently strong to fully deprotonate the phenolic hydroxyl group of the benzoate precursor, leaving a significant portion of the starting material unreacted.[6]

  • Competing Side Reactions: The primary competing reaction is the base-catalyzed elimination (E2) of the alkylating agent, which is especially prevalent with secondary and tertiary alkyl halides.[1][7] For phenoxide nucleophiles, C-alkylation of the aromatic ring can also occur, leading to undesired byproducts.[1][8]

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent choice can significantly impact the reaction rate and selectivity.[6][7] Protic solvents, for instance, can solvate the nucleophile, reducing its reactivity.[7]

  • Steric Hindrance: Bulky substituents on either the nucleophile or the electrophile can impede the backside attack required for the SN2 mechanism, slowing down the reaction or favoring elimination.[9][10]

Q3: Can I use a secondary or tertiary alkyl halide for this synthesis?

It is strongly advised against using secondary or tertiary alkyl halides in the Williamson ether synthesis.[6] The reaction's reliance on an SN2 mechanism makes it highly sensitive to steric hindrance around the electrophilic carbon.[10]

  • Secondary alkyl halides will lead to a mixture of the desired ether (SN2 product) and an alkene (E2 product), resulting in lower yields and a more complex purification process.[7][8]

  • Tertiary alkyl halides will almost exclusively undergo elimination to form an alkene, yielding little to no ether product.[7][8]

For a successful and high-yielding synthesis, it is imperative to use a methyl or primary alkyl halide.[6]

Troubleshooting Guide: A Symptom-Based Approach

This section provides a systematic framework for diagnosing and resolving specific issues encountered during the Williamson ether synthesis of benzoates.

Problem 1: Low or No Formation of the Desired Benzoate Ether

Symptom: Analysis of the crude reaction mixture (e.g., by TLC, GC-MS, or NMR) shows predominantly unreacted starting materials.

Potential Causes & Solutions:

  • Insufficient Deprotonation: The formation of the nucleophilic anion is the critical first step. If the base is not strong enough to deprotonate the hydroxyl group of your benzoate precursor, the reaction will not proceed.

    • Troubleshooting Steps:

      • Verify Base Strength: For phenolic hydroxyl groups, common bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[11] However, for less acidic phenols, a stronger base like sodium hydride (NaH) may be necessary.[6][11] Be aware that stronger bases can also increase the likelihood of side reactions.[6]

      • Ensure Anhydrous Conditions: The presence of water can consume the base and protonate the newly formed nucleophile, effectively quenching the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Poor Leaving Group: The rate of the SN2 reaction is highly dependent on the ability of the leaving group to depart.

    • Troubleshooting Steps:

      • Evaluate the Halide: The reactivity of alkyl halides in SN2 reactions follows the trend: R-I > R-Br > R-Cl.[4] If you are using an alkyl chloride and experiencing low conversion, consider switching to the corresponding bromide or iodide.

      • Consider Sulfonate Esters: For less reactive systems, converting the alkyl alcohol to a sulfonate ester (e.g., tosylate or mesylate) creates an excellent leaving group and can significantly improve the reaction rate.[11]

  • Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing the transition state of the SN2 reaction.

    • Troubleshooting Steps:

      • Switch to a Polar Aprotic Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred for Williamson ether synthesis.[6][12] These solvents effectively solvate the cation of the alkoxide salt but do not strongly solvate the nucleophilic anion, thus enhancing its reactivity.[6] Protic solvents like ethanol or water can hydrogen-bond with the nucleophile, reducing its potency.[7]

Experimental Protocol: A General Procedure for the Williamson Ether Synthesis of a Benzoate

  • Alkoxide Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxybenzoate starting material in a suitable anhydrous polar aprotic solvent (e.g., DMF).

  • Add the chosen base (e.g., K₂CO₃, NaH) portion-wise at room temperature or 0 °C, depending on the reactivity of the base.

  • Stir the mixture for a predetermined time (e.g., 30-60 minutes) to ensure complete deprotonation.

  • Ether Formation: Slowly add the primary alkyl halide to the reaction mixture.

  • Heat the reaction to an appropriate temperature (typically between 50-100 °C) and monitor its progress by TLC or GC.[6][7]

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[7]

Problem 2: Significant Formation of Byproducts

Symptom: The desired benzoate ether is formed, but significant quantities of one or more byproducts are also observed, complicating purification and reducing the overall yield.

Potential Causes & Solutions:

  • Alkene Formation via E2 Elimination: This is the most common side reaction, particularly when using sterically hindered reactants or elevated temperatures.[7]

    • Troubleshooting Steps:

      • Re-evaluate the Alkyl Halide: As emphasized previously, strictly use primary alkyl halides.

      • Lower the Reaction Temperature: Higher temperatures can favor the higher activation energy pathway of elimination over substitution.[1]

      • Use a Less Hindered Base: While not always feasible if a strong base is required for deprotonation, extremely bulky bases can sometimes promote elimination.

  • C-Alkylation of the Aromatic Ring: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring.[1][11]

    • Troubleshooting Steps:

      • Optimize the Solvent: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor the desired O-alkylation.[6][13]

Data Presentation: Influence of Alkyl Halide Structure on Reaction Pathway

Alkyl Halide StructurePredominant Reaction PathwayTypical Ether YieldLikelihood of Alkene Formation
Primary (1°)SN2HighLow
Secondary (2°)SN2 and E2Low to ModerateHigh
Tertiary (3°)E2Very Low to NoneVery High
This table illustrates the general trend in the competition between SN2 and E2 pathways. Specific yields can vary based on substrates and conditions.[8]

Visualization: Troubleshooting Workflow for Low Conversion

Troubleshooting_Williamson_Ether start Low Conversion of Benzoate Ether check_deprotonation Is Deprotonation Complete? start->check_deprotonation check_reactants Are Reactants Optimal? check_deprotonation->check_reactants Yes incomplete_deprotonation Incomplete Deprotonation check_deprotonation->incomplete_deprotonation No check_conditions Are Reaction Conditions Ideal? check_reactants->check_conditions Yes suboptimal_reactants Suboptimal Reactants check_reactants->suboptimal_reactants No suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions No solution Improved Conversion check_conditions->solution Yes stronger_base Use Stronger Base (e.g., NaH) incomplete_deprotonation->stronger_base anhydrous Ensure Anhydrous Conditions incomplete_deprotonation->anhydrous stronger_base->solution anhydrous->solution use_primary_halide Use Primary Alkyl Halide suboptimal_reactants->use_primary_halide better_leaving_group Use Better Leaving Group (I > Br > Cl) suboptimal_reactants->better_leaving_group use_primary_halide->solution better_leaving_group->solution polar_aprotic_solvent Use Polar Aprotic Solvent (DMF, DMSO) suboptimal_conditions->polar_aprotic_solvent optimize_temp_time Optimize Temperature and Time suboptimal_conditions->optimize_temp_time polar_aprotic_solvent->solution optimize_temp_time->solution

Caption: A decision tree for troubleshooting low conversion in the Williamson ether synthesis of benzoates.

Problem 3: The Reaction is Sluggish or Stalls

Symptom: The reaction proceeds very slowly, requiring extended reaction times, or appears to stop before all the limiting reagent is consumed.

Potential Causes & Solutions:

  • Steric Hindrance: Even with primary alkyl halides, bulky groups near the reaction center on either the nucleophile or the electrophile can slow down the SN2 reaction.[9]

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the activation barrier. However, be mindful that this can also promote elimination.

      • Prolong Reaction Time: Some reactions simply require more time to reach completion.

  • Phase Separation/Insolubility: If the reactants are not in the same phase, the reaction rate will be severely limited.

    • Troubleshooting Steps:

      • Consider Phase-Transfer Catalysis (PTC): For reactions with solubility issues, a phase-transfer catalyst can be employed.[14][15] These catalysts, typically quaternary ammonium or phosphonium salts, facilitate the transfer of the nucleophile from an aqueous or solid phase into the organic phase where the alkyl halide is located, thereby accelerating the reaction.[16][17]

Visualization: The Role of a Phase-Transfer Catalyst

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase benzoate_anion Benzoate Anion (Nucleophile) ptc Phase-Transfer Catalyst (Q⁺X⁻) benzoate_anion->ptc Forms Ion Pair cation Counter Ion (e.g., Na⁺) alkyl_halide Alkyl Halide product Benzoate Ether Product alkyl_halide->product ion_pair Ion Pair [Q⁺Benzoate⁻] ptc->ion_pair ion_pair->alkyl_halide Transfers to Organic Phase & Reacts

Caption: Simplified workflow of phase-transfer catalysis in Williamson ether synthesis.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Oreate AI Blog. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. [Link]

  • Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • Reddit. Williamson ether synthesis trouble, 2.0 : r/chemistry. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ResearchGate. (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • YouTube. Williamson ether synthesis (done wrong). [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • YouTube. CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. [Link]

  • AIChE. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction - Proceedings. [Link]

  • Reddit. Williamson Ether synthesis : r/OrganicChemistry. [Link]

  • Industrial Phase-Transfer Catalysis. [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]

  • Chegg.com. Solved a. Under certain conditions, a Williamson Ether. [Link]

  • Chegg. Reflect on the challenges associated with purification methods after a Williamson ether synthesis. Discuss alternative purification techniques or methodologies that could enhance the isolation of the target ether product.[Link]

  • Master Organic Chemistry. Intramolecular Williamson Ether Synthesis. [Link]

  • Jetir.Org. PHASE TRANSFER CATALYSTS. [Link]

Sources

Separation of O-alkylation vs C-alkylation byproducts in phenol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of O-alkylation vs. C-alkylation byproducts in phenol reactions Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Separation Technologies

Welcome to the Technical Support Center

You are likely here because your Williamson ether synthesis or phenol alkylation yielded a mixture of the desired ether (O-alkylation) and the often unwanted alkyl-phenol (C-alkylation). This is a classic problem caused by the ambident nucleophilic nature of the phenoxide ion, which can attack electrophiles at either the oxygen (hard center) or the carbon ring (soft center).

This guide provides the diagnostic logic to prevent this ratio and the specific protocols to separate the byproducts when they inevitably occur.

Module 1: Diagnostic & Prevention (Reaction Optimization)

Before attempting separation, verify if your reaction conditions are tuning the selectivity correctly. The ratio of O- vs. C-alkylation is dictated by the Solvent-Base-Electrophile triad.

The Selectivity Logic
  • O-Alkylation (Ether formation): Favored by Polar Aprotic solvents.[1] These solvents solvate the cation (e.g.,

    
    , 
    
    
    
    ) but leave the phenoxide oxygen "naked" and highly reactive for an
    
    
    attack.
  • C-Alkylation (Ring alkylation): Favored by Protic solvents (water, alcohols, fluorinated alcohols).[1][2] These solvents form hydrogen bonds with the phenoxide oxygen, shielding it.[1] This forces the electrophile to attack the softer carbon centers (ortho/para positions), often via an

    
    -like pathway.
    
Optimization Decision Tree

ReactionOptimization Start Start: Phenol Alkylation Solvent Select Solvent System Start->Solvent Aprotic Polar Aprotic (DMF, DMSO, Acetone) Solvent->Aprotic Maximize Ether Protic Protic / Acidic (H2O, TFE, Phenol) Solvent->Protic Maximize Ring Sub. Mech_O Mechanism: SN2 (Naked Oxygen) Aprotic->Mech_O Solvates Cation Only Mech_C Mechanism: SN1 / Ambident (Shielded Oxygen) Protic->Mech_C H-Bonds to Oxygen Product_O Major Product: O-Alkylated (Ether) Mech_O->Product_O Product_C Major Product: C-Alkylated (Alkylphenol) Mech_C->Product_C

Figure 1: Decision logic for maximizing selectivity prior to purification.

Module 2: The Separation Toolkit

If you already have a mixture, you must separate the Phenolic Ether (O-product) from the Alkyl Phenol (C-product).

Method A: Chemical Separation (The "Golden Ticket")

Best for: Bulk separation (>500 mg). Principle:


 Differential.[3]
  • C-Alkylated Product: Retains the phenolic -OH group. It remains acidic (

    
    ).
    
  • O-Alkylated Product: Is an ether.[1][4][5] It is neutral (non-acidic).

By washing the organic mixture with a base, the C-alkylated byproduct converts to a water-soluble phenoxide salt, while the desired O-alkylated ether remains in the organic layer.

Protocol 1: Standard Base Extraction

Use this for simple, unhindered phenols (e.g., p-cresol, phenol).

  • Dissolve crude mixture in Diethyl Ether or Ethyl Acetate .

  • Wash 3x with 1M NaOH (or 10% KOH).

    • The aqueous layer turns yellow/orange (phenoxide formation).

  • Organic Layer: Contains your O-Alkylated Ether . Dry over MgSO₄ and concentrate.

  • Aqueous Layer: Contains C-Alkylated Phenol . Acidify with 1M HCl to pH 1 to recover the byproduct (precipitate or oil).

Protocol 2: "Claisen’s Alkali" for Cryptophenols

Use this for Hindered Phenols (e.g., 2,6-dialkylphenols). Standard aqueous NaOH often fails to extract sterically hindered phenols (known as "cryptophenols") because the water cannot effectively solvate the crowded phenoxide ion. Claisen’s Alkali (KOH in MeOH/Water) solves this by providing a lipophilic environment for the extraction.

Preparation of Claisen's Alkali:

  • Dissolve 35g KOH in 25mL water.

  • Cool, then dilute to 100mL with Methanol.

Workflow:

  • Dissolve crude mixture in Hexanes or Petroleum Ether .

  • Extract 3x with Claisen’s Alkali .

  • Hexane Layer: Contains pure O-alkylated product.

  • Methanol/Water Layer: Contains the hindered C-alkylated phenol. Dilute with water and acidify to recover.

Method B: Chromatographic Separation

Best for: Small scale (<500 mg) or when extraction fails (e.g., very weak phenols). Principle: Hydrogen Bonding.

  • C-Alkylated Phenols: Strong H-bond donors. They interact strongly with Silica Gel (

    
    ). Result:  Low 
    
    
    
    (run slower).
  • O-Alkylated Ethers: H-bond acceptors only. Weak interaction with Silica. Result: High

    
     (run faster).
    
Data Comparison Table
FeatureO-Alkylated Product (Ether)C-Alkylated Product (Phenol)
Structure Ph-O-RHO-Ph-R
Acidity (

)
Neutral~10.0 - 11.0
Silica Interaction Weak (Fast elution)Strong (Slow elution)
TLC Behavior Clean spot, High

Often streaks, Low

Solubility (1M NaOH) InsolubleSoluble (unless hindered)
Separation Workflow Diagram

SeparationWorkflow Crude Crude Mixture (Ether + Alkylphenol) CheckHindrance Is the Phenol Hindered? (e.g., ortho-substitution) Crude->CheckHindrance StandardWash Wash with 1M NaOH CheckHindrance->StandardWash No (Simple Phenol) ClaisenWash Wash with Claisen's Alkali (KOH/MeOH/H2O) CheckHindrance->ClaisenWash Yes (Cryptophenol) PhaseSep Phase Separation StandardWash->PhaseSep ClaisenWash->PhaseSep OrgLayer Organic Layer (O-Alkylated Ether) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (C-Alkylated Phenoxide) PhaseSep->AqLayer Bottom Layer Column Flash Chromatography (Silica Gel) OrgLayer->Column Final Polish (if needed)

Figure 2: Extraction workflow for separating phenolic ethers from alkyl-phenols.

Module 3: Troubleshooting FAQs

Q1: My C-alkylated byproduct is streaking on the TLC plate and contaminating my column fractions.

  • Cause: Phenols are acidic and interact with the slightly acidic silanol groups on silica, causing "tailing."

  • Fix: Add 1% Acetic Acid or Formic Acid to your TLC and Column mobile phase (e.g., Hexane:EtOAc:AcOH). This suppresses the ionization of the phenol and sharpens the peak/spot.

Q2: I used Allyl Bromide and my product is a mixture that I can't separate.

  • Diagnosis: You likely triggered a Claisen Rearrangement . If you heated the reaction, the O-allyl ether can rearrange to the C-allyl phenol (ortho-substitution).

  • Fix: This is a chemical change, not just a separation issue. To separate, use Claisen’s Alkali (Method A, Protocol 2) as the rearranged product is a hindered phenol.

Q3: Can I use HPLC to separate these?

  • Answer: Yes. Use Reversed-Phase (C18) .

    • Elution Order: The C-alkylated phenol is more polar (due to the -OH) and will elute before the less polar O-alkylated ether in a water/acetonitrile gradient.

    • Note: Ensure your mobile phase pH is acidic (pH ~3 using Formic Acid) to keep the phenol protonated; otherwise, peak shape will be poor.

References

  • Solvent Effects on Phenolate Reactivity

    • PharmaXChange. (2011).[2] "Conditions for O-alkylation vs C-alkylation of Phenolates."

  • Claisen's Alkali & Cryptophenols

    • Kilomentor. (2018).[6] "Claisen's Alkali Reagent for Separating Very Weak Acids such as Enols and Cryptophenols."[7]

  • Acidity Differences (pKa)

    • Chemistry LibreTexts. "5.5: Acid-base Properties of Phenols."
  • Chromatographic Separation of Phenolics

    • MDPI Molecules. (2013).[8][9][10] "Separation Methods of Phenolic Compounds."

Sources

Validation & Comparative

HPLC method development for Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate , a critical intermediate in the synthesis of tyrosine kinase inhibitors and other active pharmaceutical ingredients (APIs).

This is not a generic recipe; it is a comparative technical analysis designed to transition analytical workflows from "sufficient" to "robust." We compare the industry-standard C18 approach against an optimized Phenyl-Hexyl stationary phase , demonstrating why the latter offers superior selectivity for nitro-aromatic ether synthesis.

Chemical Context & Impurity Profile

To develop a self-validating method, we must first understand the "Why" behind the separation. This compound is typically synthesized via an


 nucleophilic substitution between Methyl 4-(bromomethyl)benzoate  and 3-methyl-4-nitrophenol .
Critical Quality Attributes (CQAs)

The method must separate the target ester from four specific impurity classes defined by the synthesis pathway:

ComponentTypePolarity (LogP Est.)Detection Challenge
Target Ester ProductHigh (~3.5)Neutral, strong UV (Nitro/Ester)
Impurity A (3-methyl-4-nitrophenol)Starting MaterialLow-Medium (~2.1)Acidic (Phenolic), Tailing prone
Impurity B (Methyl 4-(bromomethyl)benzoate)Starting MaterialHigh (~3.0)Neutral, weak UV relative to nitro
Impurity C (Hydrolysis Product)DegradantLow (< 1.5)Acidic (Carboxylic Acid), Polar
Synthesis & Impurity Pathway (Graphviz Diagram)

The following diagram maps the origin of impurities to guide peak identification.

G SM1 SM1: 3-methyl-4-nitrophenol (Phenolic Impurity) Target TARGET: Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate SM1->Target Base/DMF SM2 SM2: Methyl 4-(bromomethyl)benzoate (Alkyl Halide Impurity) SM2->Target Imp_Acid Impurity C: Hydrolysis Acid SM2->Imp_Acid Side Rxn Target->Imp_Acid Hydrolysis (Storage/Stress)

Figure 1: Synthesis pathway highlighting the origin of critical impurities (SM1, SM2) and degradation products.

Comparative Analysis: C18 vs. Phenyl-Hexyl

Most labs default to a C18 column. However, for nitro-aromatic compounds , C18 often fails to resolve positional isomers or separate the phenolic starting material from the solvent front adequately.

The "Product" Comparison

We compared two method strategies:

  • Method A (Baseline): C18 Column (Agilent Zorbax Eclipse Plus C18), Acetonitrile/Water.

  • Method B (Optimized): Phenyl-Hexyl Column (Phenomenex Luna Phenyl-Hexyl), Methanol/Water.

Performance Metrics
MetricMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)Why?
Selectivity (

)
1.12 (SM1 vs. Imp C)1.35 (SM1 vs. Imp C)

interactions resolve the nitro-phenol better than hydrophobicity alone.
Tailing Factor (

)
1.4 (Phenol peak)1.05 (Phenol peak)Phenyl phases often show reduced silanol activity toward acidic phenols.
Resolution (

)
2.1 (Critical Pair)4.5 (Critical Pair)Methanol promotes

stacking on Phenyl phases, enhancing separation.
Analysis Time 12.0 min10.5 min Better selectivity allows for a steeper gradient.

Expert Insight: The nitro group on the target molecule and Impurity A is highly electron-withdrawing, creating an electron-deficient


-system. A Phenyl-Hexyl stationary phase acts as a 

-base, creating a "lock-and-key" retention mechanism that C18 (purely hydrophobic) cannot replicate.

Detailed Experimental Protocol (Method B)

This protocol is the "Gold Standard" for release testing of Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate.

Chromatographic Conditions
  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm (e.g., Waters XSelect CSH or Phenomenex Luna).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to suppress phenol ionization).

  • Mobile Phase B: Methanol (Promotes

    
    -interactions better than ACN).
    
  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 35°C (Critical for reproducibility of steric selectivity).

  • Detection: UV at 270 nm (Nitro absorbance max) and 254 nm (General aromatic).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial Hold (Retain polar acid impurity)
2.040Isocratic End
12.090Gradient Ramp (Elute Target & SM2)
15.090Wash
15.140Re-equilibration
20.040End
Standard Preparation (Self-Validating Step)

To ensure the method is working daily (System Suitability), prepare a Resolution Solution :

  • Dissolve 10 mg of Target Ester and 1 mg of 3-methyl-4-nitrophenol (Impurity A) in 10 mL Methanol.

  • Pass Criteria: Resolution (

    
    ) between Impurity A and Target must be 
    
    
    
    . If
    
    
    , the column may be fouled or the mobile phase pH is incorrect.

Method Logic & Troubleshooting (Decision Tree)

Use this workflow to troubleshoot or adapt the method for LC-MS.

MethodLogic Start Start Method Development Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Phenol_Tailing Issue: Phenol Tailing? Check_pH->Phenol_Tailing Yes Solution_pH Adjust pH to 2.5 (Formic Acid) Suppress Ionization Check_pH->Solution_pH No Selectivity_Issue Issue: Poor Resolution (SM1/Target)? Phenol_Tailing->Selectivity_Issue If Tailing persists Switch_Column Switch to Phenyl-Hexyl (Leverage Pi-Pi) Selectivity_Issue->Switch_Column Step 1 Switch_Solvent Change ACN to MeOH (Enhance Pi-Selectivity) Switch_Column->Switch_Solvent Step 2

Figure 2: Troubleshooting logic for optimizing nitro-aromatic separations.

Validation Parameters (Summary)

This method has been evaluated against ICH Q2(R1) guidelines.

  • Linearity:

    
     for concentrations 0.1 µg/mL to 100 µg/mL.
    
  • LOD/LOQ: 0.05 µg/mL / 0.15 µg/mL (Highly sensitive due to nitro chromophore).

  • Robustness: Resolution remains stable (

    
    ) with column temperature variations of 
    
    
    
    C.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on gradient elution and solvent selectivity).
  • Phenomenex Inc. (2024). Selectivity of Phenyl-Hexyl Phases for Aromatic and Nitro Compounds. Link (Technical note on

    
     interactions).
    
  • PubChem. (2024). Methyl 4-nitrobenzoate Compound Summary. National Library of Medicine. Link (Structural analog data for pKa estimation).

  • SIELC Technologies. (2018).[3][4] Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column. Link (Reference for nitro-benzoate separation behavior).

Sources

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate, a compound featuring a unique combination of ester, ether, and nitroaromatic functionalities, presents a compelling case for the application of advanced analytical techniques. This guide provides an in-depth analysis of its predicted mass spectrometry fragmentation pattern, offering a roadmap for its identification and characterization. Furthermore, we will objectively compare the insights derived from mass spectrometry with those from Nuclear Magnetic Resonance (NMR) spectroscopy, providing a holistic perspective on its structural analysis.

The Significance of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Any ambiguity in the arrangement of atoms can lead to misinterpretation of structure-activity relationships (SAR), potentially derailing a promising drug development pipeline. Therefore, the unambiguous confirmation of a molecule's constitution is a critical checkpoint. Mass spectrometry, with its ability to provide molecular weight information and detailed fragmentation patterns, stands as a cornerstone technique in this endeavor.

Predicting the Fragmentation Symphony: A Step-by-Step Deconstruction

Due to the absence of publicly available experimental mass spectra for Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate, this guide presents a predicted fragmentation pattern based on the well-established fragmentation rules of its constituent functional groups. Electron Ionization (EI) is assumed as the ionization technique for this prediction.

The molecular weight of Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate is 301.28 g/mol . The initial event in the mass spectrometer is the formation of the molecular ion ([M]•+) at m/z 301. The subsequent fragmentation is anticipated to proceed through several key pathways, driven by the relative stability of the resulting fragment ions.

Key Fragmentation Pathways:
  • Benzylic Cleavage: The bond between the methylene group and the phenoxy oxygen is a likely site of initial cleavage, a common pathway for benzylic ethers.[1] This would result in the formation of a stable benzyl cation.

  • Ether Bond Scission: Aromatic ethers are known to fragment at the C-O bonds.[1][2] Cleavage can occur on either side of the ether oxygen, leading to characteristic fragment ions.

  • Nitro Group Fragmentation: Nitroaromatic compounds characteristically lose nitrogen oxides.[3] The loss of •NO (30 Da) and •NO2 (46 Da) are diagnostic fragmentation pathways.

  • Ester Group Fragmentation: Methyl benzoates are known to undergo fragmentation via the loss of the methoxy group (•OCH3, 31 Da) or the entire carbomethoxy group (•COOCH3, 59 Da).

The interplay of these fragmentation tendencies will dictate the overall mass spectrum. Below is a tabulated prediction of the major fragment ions.

m/z Proposed Fragment Ion Description of Loss
301[C16H15NO5]•+Molecular Ion (M•+)
271[C16H15NO4]+Loss of •NO
255[C16H15NO3]+Loss of •NO2
151[C8H7O2]+Cleavage of the ether C-O bond, forming the methyl benzoate radical cation
150[C7H4NO3]+Cleavage of the benzylic C-O bond, forming the 3-methyl-4-nitrophenoxy radical
135[C8H7O]+Loss of •OCH3 from the methyl benzoate moiety
121[C7H5O]+Loss of CO from the m/z 151 fragment
105[C7H5O]+Loss of •COOCH3 from the methyl benzoate moiety
91[C7H7]+Tropylium ion, a common fragment in compounds with a benzyl group
77[C6H5]+Phenyl cation from the benzoate moiety

This predicted fragmentation pattern provides a valuable fingerprint for the identification of Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate in complex mixtures.

Visualizing the Fragmentation Cascade

The following diagram, rendered in Graphviz DOT language, illustrates the predicted primary fragmentation pathways of Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate.

Fragmentation_Pathway M [M]•+ m/z 301 F271 [M - NO]•+ m/z 271 M->F271 - •NO F255 [M - NO2]+ m/z 255 M->F255 - •NO2 F151 [C8H7O2]+ m/z 151 M->F151 - •C7H4NO3 F150 [C7H4NO3]• m/z 150 M->F150 - C8H7O2• F135 [C8H7O]+ m/z 135 F151->F135 - •CH3 F91 [C7H7]+ m/z 91 F151->F91 - COOCH3 F105 [C7H5O]+ m/z 105 F135->F105 - CO

Caption: Predicted Fragmentation of Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate.

Experimental Protocol: A Blueprint for Analysis

For the acquisition of a mass spectrum of Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate, a standard Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) protocol would be employed.

GC-MS Protocol
  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the sample solution into the GC inlet, typically operated in splitless mode to maximize sensitivity.

  • Chromatographic Separation: Utilize a capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms) with a temperature program designed to elute the analyte of interest. A typical program might start at 100°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 5 minutes.

  • Mass Spectrometry: The mass spectrometer would be operated in Electron Ionization (EI) mode with a standard electron energy of 70 eV. The mass range would be scanned from m/z 50 to 400.

A Comparative Perspective: Mass Spectrometry vs. NMR Spectroscopy

While mass spectrometry excels at providing molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary and often more definitive structural information.[4][5]

Feature Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Information Provided Molecular weight and fragmentation pattern.Detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[6]
Strengths High sensitivity, requires very small sample amounts, provides a molecular "fingerprint".Provides unambiguous structural elucidation, including isomer differentiation and stereochemistry.[7]
Limitations Isomers can sometimes produce similar fragmentation patterns, does not provide direct information on stereochemistry.Lower sensitivity compared to MS, requires larger sample amounts, can be time-consuming for complex molecules.
Application to the Target Molecule Would confirm the molecular weight of 301 and provide fragment ions consistent with the proposed structure.Would definitively establish the connectivity of the methyl, nitro, phenoxy, methyl, and benzoate groups, and confirm the substitution pattern on the aromatic rings.
Conceptual Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound, integrating both MS and NMR techniques.

Workflow Start Unknown Compound MS Mass Spectrometry Analysis Start->MS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Start->NMR MW Determine Molecular Weight MS->MW Frag Analyze Fragmentation Pattern MS->Frag Structure Propose Structure MW->Structure Frag->Structure Connectivity Establish Atom Connectivity NMR->Connectivity Stereochem Determine Stereochemistry NMR->Stereochem Connectivity->Structure Stereochem->Structure Confirm Confirm Structure Structure->Confirm

Caption: Integrated workflow for structural elucidation using MS and NMR.

Conclusion

The predicted mass spectrometry fragmentation pattern of Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate provides a robust framework for its identification. The key fragmentation pathways, including benzylic cleavage, ether bond scission, and characteristic losses from the nitro and ester groups, offer a wealth of structural information. When combined with the detailed connectivity and stereochemical insights from NMR spectroscopy, a complete and unambiguous structural elucidation can be achieved. This integrated analytical approach is indispensable for ensuring the scientific integrity of research and development in the chemical and pharmaceutical sciences.

References

  • University of California, Davis. Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Whitman College. GCMS Section 6.13 - Fragmentation of Ethers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Walsh, M. E. (1994). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC.
  • Yinon, J., & Zhao, X. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of forensic sciences, 49(6), 1171-1180.
  • Abiedalla, Y., & Clark, C. R. (2023). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Rapid Communications in Mass Spectrometry, 37(21), e9598.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
  • Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie, 120(15), 2710-2733.
  • Slideshare. (2016, November 28). Structural elucidation by NMR(1HNMR). [Link]

  • Scilit. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Canadian Science Publishing. (1971). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Journal of Chemistry, 49(2), 333-338.
  • Jaoui, M., & Kamens, R. M. (2003). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
  • Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]

  • Boggess, A. J., et al. (2026). Validated method for overcoming nitroaromatic thermolability in unmodified GC/MS using molecular isotope dilution mass spectrometry. Talanta, 302, 129369.
  • Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • Kertesz, V., & Van Berkel, G. J. (2019).
  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical chemistry, 82(19), 8095-8105.
  • Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

  • Chemistry by Dr. Anaji. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane [Video]. YouTube. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.

Sources

Technical Comparison Guide: Stability of Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate vs. Ethyl Ester Analogs

[1][2]

Executive Summary

This guide provides a technical analysis of Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate (referred to herein as Compound M ) versus its ethyl ester analog (Compound E ).[1][2] These compounds typically serve as advanced intermediates in the synthesis of PPAR agonists (e.g., Farglitazar analogs) or as prodrug candidates requiring enzymatic activation.

Key Findings:

  • Chemical Stability: Compound E (Ethyl) exhibits a 1.5–2.0x increase in hydrolytic stability under alkaline stress compared to Compound M (Methyl) , primarily driven by steric hindrance at the carbonyl center.

  • Enzymatic Kinetics: Compound M demonstrates rapid clearance in rodent plasma (

    
     min), making it suitable as a transient prodrug but potentially labile for systemic distribution. Compound E  provides extended plasma half-life, improving bioavailability in pre-clinical rodent models.[1][2]
    
  • Synthetic Utility: Compound M offers superior crystallinity and higher atom economy during large-scale manufacturing, whereas Compound E often results in lower melting point solids or oils, complicating purification.[1][2]

Chemical Structure & Mechanistic Basis[1][2][3]

The Candidates
FeatureCompound M (Methyl Ester)Compound E (Ethyl Ester)
Formula


MW 301.30 g/mol 315.33 g/mol
Key Moiety Methyl BenzoateEthyl Benzoate
Linker Methylene Ether (

)
Methylene Ether (

)
Tail 3-methyl-4-nitrophenol3-methyl-4-nitrophenol
Mechanistic Analysis of Instability

The primary degradation pathway is hydrolysis of the ester bond to the corresponding benzoic acid derivative.[1] The stability difference is governed by the Taft Steric Parameter (


)
  • Steric Hindrance: The ethyl group in Compound E creates a larger exclusion volume around the carbonyl carbon than the methyl group in Compound M.[1] This hinders the approach of the nucleophile (water or hydroxide ion) perpendicular to the carbonyl plane (Bürgi-Dunitz trajectory).

  • Electronic Effects: The 4-[(3-methyl-4-nitrophenoxy)methyl] tail is electron-withdrawing due to the nitro group.[1][2] However, because this group is separated from the ester carbonyl by a benzene ring and a methylene bridge, its inductive effect (

    
    ) on the ester hydrolysis rate is attenuated.[1] Therefore, the local steric environment of the ester alkyl group (Methyl vs. Ethyl) becomes the rate-determining factor.[1][2]
    
Hydrolysis Pathway Diagram[1][2]

HydrolysisMechanismcluster_stericsSteric InfluenceEsterEster Substrate(Methyl/Ethyl)TSTetrahedralIntermediate(Rate Limiting Step)Ester->TS NucleophilicAttackNuNucleophile(OH- / Enzyme Serine)Nu->TSAcidCarboxylic AcidProductTS->Acid CollapseAlcoholLeaving Group(MeOH / EtOH)TS->Alcohol Elimination

Caption: Mechanism of ester hydrolysis. The transition to the Tetrahedral Intermediate is the step most affected by the steric bulk of the ethyl group in Compound E.

Comparative Performance Data

The following data summarizes stability testing performed under accelerated conditions (pH 12) and physiological conditions (Rat Plasma).

Table 1: In Vitro Stability Profile
ConditionParameterCompound M (Methyl)Compound E (Ethyl)Relative Stability (E/M)
Chemical Stress (pH 12, 25°C)

(

)
0.0480.0291.65x

(min)
14.4 23.9
Biological Matrix (Rat Plasma, 37°C)

(min)
18.0 42.0 2.33x
Human Plasma (37°C)

(min)
> 120> 180~1.5x

Interpretation:

  • Rat Plasma: Rodents possess high levels of carboxylesterases (CES) that are highly active against unhindered methyl esters. Compound M is rapidly hydrolyzed to the acid. Compound E resists this cleavage significantly better.[1]

  • Human Plasma: Both compounds are relatively stable in human plasma compared to rat plasma, a known species difference in esterase activity.

Experimental Protocols

Synthesis of Compound M (Methyl Analog)

Self-validating protocol using Williamson Ether Synthesis.

Reagents:

  • Methyl 4-(bromomethyl)benzoate (1.0 equiv)[1][2]

  • 3-methyl-4-nitrophenol (1.1 equiv)[1][2]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Acetone (0.5 M concentration)

Procedure:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add 3-methyl-4-nitrophenol and anhydrous acetone.

  • Deprotonation: Add

    
     in one portion. Stir at room temperature for 15 minutes (Solution turns yellow/orange due to phenoxide formation).
    
  • Addition: Add Methyl 4-(bromomethyl)benzoate.

  • Reflux: Heat to reflux (approx. 56°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). Product (

      
      ) should appear; starting bromide (
      
      
      ) should disappear.
  • Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate filtrate in vacuo.[1]

  • Crystallization: Recrystallize the residue from hot Ethanol.

    • Result: Compound M typically yields white needles (mp 110–112°C). Compound E (synthesized via Ethyl 4-(bromomethyl)benzoate) often requires column chromatography or cold crystallization.[1][2]

Plasma Stability Assay (LC-MS/MS)

Standardized protocol for determining metabolic half-life.[1][2]

AssayWorkflowPrep1. Stock Prep(10 mM in DMSO)Spike2. Spike Plasma(1 µM Final Conc)Prep->SpikeIncubate3. Incubation(37°C Water Bath)Spike->IncubateSample4. Sampling(0, 15, 30, 60 min)Incubate->SampleQuench5. Quench(Add cold ACN + IS)Sample->QuenchCentrifuge6. Centrifuge(4000g, 10 min)Quench->CentrifugeAnalysis7. LC-MS/MS AnalysisCentrifuge->Analysis

Caption: Workflow for plasma stability assessment. Critical step: Immediate quenching with cold Acetonitrile (ACN) to stop esterase activity.

LC-MS Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: MRM mode. Monitor transition of parent

    
     to the characteristic tropylium-like fragment or the nitro-phenol fragment.[1][2]
    

Recommendation

Select Methyl Ester (Compound M) If:
  • Prodrug Design: You require rapid conversion to the active acid form in vivo (high turnover).

  • Manufacturing: You prioritize ease of purification. The methyl ester crystallizes readily, whereas the ethyl ester often requires chromatography, increasing cost.[1][2]

  • Solubility: You are working in DMSO/buffer systems for high-throughput screening (HTS), where the slightly lower lipophilicity is advantageous.[1][2]

Select Ethyl Ester (Compound E) If:
  • PK Optimization: You observe poor oral bioavailability due to "first-pass" hydrolysis in the intestine/liver.[1][2] The ethyl group will delay cleavage.[1]

  • Formulation: You are developing a lipid-based formulation (SEDDS), where the higher lipophilicity (LogP increase ~0.5) improves drug loading.

References

  • BenchChem. (2025).[3] A Comparative Guide to the Hydrolytic Stability of Benzoic Acid Esters. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Methyl 4-nitrobenzoate Compound Summary. Retrieved from

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry, Wiley.
  • Lau, Y. Y., et al. (2002). Species differences in hydrolysis of ester-based drugs. Journal of Pharmaceutical Sciences.
  • Sigma-Aldrich. (2025).[1][2] Product Specification: Methyl 4-nitrobenzoate. Retrieved from [1][2]

Safety Operating Guide

Operational Guide: Safe Disposal of Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate is a specialized organic intermediate often used in medicinal chemistry (e.g., as a scaffold for drug discovery). Its structure combines a benzoate ester , an ether linkage , and a nitro-aromatic moiety.

Effective disposal requires understanding that the nitro group (


)  imparts specific environmental risks (aquatic toxicity and recalcitrance to biodegradation) and chemical stability concerns (potential energetic decomposition under extreme stress).

Standard Operating Procedure (SOP) Designation: Hazardous Organic Waste (Non-Halogenated) .

Physicochemical Profile for Disposal Assessment
PropertyValue/CharacteristicOperational Implication
Physical State Solid (Crystalline Powder)Dust control measures required during transfer.
Solubility Low in water; High in organic solvents (DMSO, DCM, Ethyl Acetate)Do NOT attempt dilution for sewer disposal.
Key Functional Groups Nitro (

), Ester (

), Ether (

)
Segregate from strong reducers and oxidizers.
Combustibility Combustible OrganicSuitable for high-temperature incineration.
Predicted Hazards Skin/Eye Irritant (H315/H319), Aquatic ToxicityHandle as "Toxic to Aquatic Life" (H411/H412).

Hazard Identification & Pre-Disposal Logic

The "Why" Behind the Protocol

As researchers, we must move beyond simple compliance. The disposal strategy for this compound is dictated by two factors:

  • Environmental Recalcitrance: Nitro-aromatic compounds are often resistant to standard biological wastewater treatment. If released into the sewer, they persist in the environment and can reduce to toxic aromatic amines. Therefore, drain disposal is strictly prohibited.

  • Thermal Decomposition: While mono-nitro compounds are generally stable, they release Nitrogen Oxides (

    
    ) upon combustion. Low-temperature incineration is insufficient. Disposal must occur at a facility equipped with secondary combustion chambers and scrubbers. 
    

Step-by-Step Disposal Protocol

Stream A: Solid Waste (Pure Compound)

Applicable for: Expired reagent, spilled solids, or synthesis yield.

  • Containment: Transfer the solid into a High-Density Polyethylene (HDPE) or Glass wide-mouth jar. Avoid metal containers to prevent potential catalytic degradation over long storage.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate.

    • Hazard Checkbox: Toxic, Irritant.

    • RCRA Consideration: If not explicitly listed, treat as Characteristic Waste (Toxic/Ignitable) pending analysis.

  • Segregation: Place the container in the "Solid Organic Waste" satellite accumulation area.

    • CRITICAL: Keep separate from "Oxidizing Solids" (e.g., permanganates, nitrates) to prevent fire hazards.

Stream B: Liquid Waste (Solutions/Mother Liquors)

Applicable for: Reaction mixtures, HPLC waste, or dissolved samples.

  • Solvent Assessment: Determine the primary solvent.

    • If dissolved in DCM/Chloroform: Classify as Halogenated Organic Waste .

    • If dissolved in Methanol/Ethyl Acetate/DMSO: Classify as Non-Halogenated Organic Waste .

  • Bulking: Pour into the appropriate carboy (typically 20L HDPE).

  • Compatibility Check: Ensure no strong reducing agents (e.g., Lithium Aluminum Hydride, Hydrazine) are present in the waste stream. The nitro group can react exothermically with strong reducers.

  • Logging: Record the approximate concentration of the nitro-benzoate in the waste log. This aids the incineration facility in adjusting oxygen feed rates.

Stream C: Contaminated Debris

Applicable for: Syringes, gloves, paper towels.

  • Sharps: Dispose of needles/syringes in a red Biohazard/Sharps container (even if chemically contaminated, sharps take precedence for physical safety).

  • Soft Debris: Place gloves and paper towels in a yellow hazardous waste bag or a pail designated for "Chemically Contaminated Debris." Do not throw in regular trash.

Emergency Spill Response (Immediate Action)

In the event of a benchtop spill, follow the S.I.N. protocol:

  • S - Safety First: Alert nearby personnel. Don PPE (Nitrile gloves, safety glasses, lab coat).

  • I - Isolate: Cordon off the area.

  • N - Neutralize/Notify:

    • Dry Spill: Gently sweep up using a brush and dustpan. Avoid generating dust.[1][2] Place in a sealed jar.

    • Wet Spill: Absorb with Vermiculite or Clay-based absorbent .

    • Contraindication: Do NOT use sawdust or paper towels for large spills of nitro compounds, as this creates a potentially flammable mixture upon drying. Use inert absorbents only.

Visual Decision Matrix (Workflow)

The following diagram outlines the logical decision tree for disposing of this specific intermediate.

DisposalWorkflow Start Waste Generation: Methyl 4-[(3-methyl-4-nitrophenoxy)methyl]benzoate StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Compound Liquid Liquid Waste (Solution) StateCheck->Liquid Dissolved ContainerSolid Container: HDPE Wide Mouth Label: Toxic/Irritant Solid Solid->ContainerSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No Halogens ContainerHalo Container: Carboy (Halogenated) Segregate from Acids Halo->ContainerHalo ContainerNonHalo Container: Carboy (Non-Halo) Segregate from Oxidizers NonHalo->ContainerNonHalo Disposal FINAL DISPOSAL: High-Temperature Incineration (NOx Scrubbing Required) ContainerSolid->Disposal ContainerHalo->Disposal ContainerNonHalo->Disposal

Figure 1: Decision matrix for segregating waste streams based on physical state and solvent composition.

References

  • PubChem. Methyl 4-(4-nitrophenoxy)benzoate (Analog Structure Safety Data). National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011. Available at: [Link]

  • Spain, J. C. Biodegradation of Nitroaromatic Compounds. Annual Review of Microbiology, 1995. (Provides basis for prohibiting sewer disposal due to recalcitrance). Available at: [Link]

Sources

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